1,1-Dioxobenzo[b]thiophen-2-ylmethyl chloroformate
Overview
Description
Synthesis Analysis
The synthesis of benzo[b]thiophen derivatives is a topic of interest due to their potential applications. For instance, 1,2-Bis(benzo[b]thiophen-3-yl)ethene derivatives with photochromic properties were synthesized and demonstrated reversible photocyclization, producing stable red-colored closed-ring forms . Additionally, a series of [(6,7-dichlorobenzo[b]thiophen-5-yl)oxy]acetic acids and their 1,1-dioxides were synthesized and evaluated for diuretic and hypotensive activities, indicating the versatility of benzo[b]thiophen derivatives in medicinal chemistry .
Molecular Structure Analysis
The molecular structure of benzo[b]thiophen derivatives is crucial for their chemical behavior. For example, the closed-ring forms of the photochromic derivatives mentioned in paper were stable at high temperatures, which is a property that could be influenced by the molecular structure. The synthesis of 4,5,6,7-tetrachlorobenzo[b]thiopen served as a model for NMR spectroscopy experiments, suggesting that the electronic environment of the benzo[b]thiophen core can be probed using spectroscopic techniques .
Chemical Reactions Analysis
Benzo[b]thiophen derivatives undergo a variety of chemical reactions. Hexachlorobenzo[b]thiophen reacts with n-butyl-lithium to give lithio derivatives, and with magnesium to form Grignard reagents . Nucleophilic addition reactions of 2,3-dichlorobenzo[b]thiophene 1,1-dioxide with various reagents lead to monosubstituted derivatives . These reactions highlight the reactivity of the benzo[b]thiophen moiety and its potential for further functionalization.
Physical and Chemical Properties Analysis
The physical and chemical properties of benzo[b]thiophen derivatives are influenced by their molecular structure. The photochromic derivatives exhibit fatigue-resistant properties and can undergo over 10^4 coloration/decoloration cycles . The diuretic and hypotensive activities of the synthesized 1,1-dioxides suggest that these compounds have significant biological activity, which is a physical property of interest in drug design .
Scientific Research Applications
- Scientific Field : Organic Chemistry, specifically Peptide Synthesis .
- Application Summary : This compound is used as a base- and nucleophile-sensitive amino-protecting group in peptide coupling . It’s more base-labile than Fmoc, a common protecting group used in peptide synthesis .
- Methods of Application : The compound is typically used in solution-phase peptide synthesis. It’s deprotected by tris(2-aminoethyl)amine (TAEA) .
- Results or Outcomes : The use of this compound as a protecting group can improve the efficiency of peptide synthesis, particularly in cases where base-labile protecting groups are required .
- Scientific Field : Proteomics Research .
- Application Summary : This compound is used as a base- and nucleophile-sensitive amino-protecting group in peptide coupling . It’s more base-labile than Fmoc, a common protecting group used in peptide synthesis .
- Methods of Application : The compound is typically used in solution-phase peptide synthesis. It’s deprotected by tris(2-aminoethyl)amine (TAEA) .
- Results or Outcomes : The use of this compound as a protecting group can improve the efficiency of peptide synthesis, particularly in cases where base-labile protecting groups are required .
- Scientific Field : Derivatization Agents .
- Application Summary : This compound is used as a base- and nucleophile-sensitive amino-protecting group in peptide coupling . It’s more base-labile than Fmoc, a common protecting group used in peptide synthesis .
- Methods of Application : The compound is typically used in solution-phase peptide synthesis. It’s deprotected by tris(2-aminoethyl)amine (TAEA) .
- Results or Outcomes : The use of this compound as a protecting group can improve the efficiency of peptide synthesis, particularly in cases where base-labile protecting groups are required .
Safety And Hazards
properties
IUPAC Name |
(1,1-dioxo-1-benzothiophen-2-yl)methyl carbonochloridate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H7ClO4S/c11-10(12)15-6-8-5-7-3-1-2-4-9(7)16(8,13)14/h1-5H,6H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZYXGPSYADVTJGF-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C=C(S2(=O)=O)COC(=O)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H7ClO4S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40404321 | |
Record name | 1,1-Dioxobenzo[b]thiophen-2-ylmethyl chloroformate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40404321 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
258.68 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1,1-Dioxobenzo[b]thiophen-2-ylmethyl chloroformate | |
CAS RN |
135204-19-2 | |
Record name | 1,1-Dioxobenzo[b]thiophen-2-ylmethyl chloroformate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40404321 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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